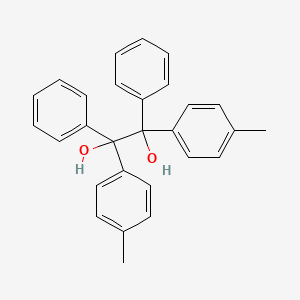

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

描述

Systematic Nomenclature and Synonyms

This compound represents a systematic nomenclature that precisely describes the molecular architecture of this complex aromatic diol compound. According to the International Union of Pure and Applied Chemistry guidelines, this designation indicates the presence of two 4-methylphenyl groups and two phenyl groups attached to the carbon atoms of an ethane-1,2-diol backbone. The systematic name follows the established convention for naming substituted ethanediols, where the positions of substituents are clearly indicated through numerical prefixes and the diol functionality is designated by the ethanediol suffix.

The compound is recognized under several synonymous designations in the chemical literature and commercial databases. The most commonly encountered synonym is 1,2-Diphenyl-1,2-di(p-tolyl)-1,2-ethanediol, which emphasizes the para-tolyl substituents using the abbreviated nomenclature system. This alternative naming convention utilizes the term "p-tolyl" to indicate the 4-methylphenyl groups, reflecting the historical preference for abbreviated aromatic substituent names in organic chemistry literature. Additional synonymous designations include 1,2-Diphenyl-1,2-di(4-methylphenyl)ethane-1,2-diol, which provides a more explicit description of the methylphenyl substituents without employing abbreviated terminology.

属性

IUPAC Name |

1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)27(29,23-9-5-3-6-10-23)28(30,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26/h3-20,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCSNHRJFCUGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404872 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808-12-8 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIPHENYL-1,2-DI-P-TOLYL-1,2-ETHANEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction of 1,2-Bis(4-methylphenyl)-1,2-diphenylethane-1,2-dione

The primary and most documented method for preparing 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol involves the reduction of the corresponding diketone, 1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-dione. This reaction employs sodium borohydride as the reducing agent in an ethanol solvent system.

- Mechanism : Sodium borohydride donates hydride ions to the carbonyl groups of the diketone, converting them into hydroxyl groups, thus forming the diol.

- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures to optimize yield.

- Solvent : Ethanol is preferred due to its ability to dissolve both reactants and sodium borohydride, facilitating smooth hydride transfer.

This method is favored for its simplicity, mild conditions, and relatively high yields.

Alternative Reducing Agents and Conditions

While sodium borohydride is the most common reagent, other hydride donors like lithium aluminum hydride can also be used, though they require stricter anhydrous conditions and are more reactive.

- Lithium Aluminum Hydride (LiAlH4) : More reactive, used when stronger reduction is needed but requires careful handling.

- Catalytic Hydrogenation : In some cases, catalytic hydrogenation may be employed, but this is less common due to selectivity concerns.

Pinacol Coupling Approach

Research literature also indicates that pinacol coupling reactions of substituted benzaldehydes or related carbonyl compounds can yield diols structurally similar to this compound.

- Catalysts : Electropositive metals or electride catalysts have been used to promote coupling.

- Solvents : Mixtures such as water-ethanol have been reported to facilitate the reaction.

- Advantages : This method can produce both meso and dl stereoisomers of the diol.

- Reference Data : NMR and mass spectrometry confirm the structure and purity of the products obtained by this method.

Data Table: Summary of Preparation Methods

| Preparation Method | Reducing Agent/ Catalyst | Solvent | Reaction Conditions | Notes |

|---|---|---|---|---|

| Reduction of diketone | Sodium borohydride | Ethanol | Room temperature, mild | High yield, mild conditions |

| Reduction of diketone | Lithium aluminum hydride | Ether (dry) | Anhydrous, low temperature | More reactive, requires careful handling |

| Pinacol coupling of substituted benzaldehydes | Electride catalyst or metals | Water-ethanol mix | Ambient to moderate temperature | Produces meso and dl isomers, stereoselective |

Research Findings and Analytical Data

- NMR Spectroscopy : The diol exhibits characteristic proton signals for hydroxyl-bearing carbons (~4.57-4.65 ppm) and methyl groups (~2.22-2.26 ppm) on the 4-methylphenyl rings. Carbon NMR confirms the presence of CH-OH carbons at ~78 ppm and aromatic carbons in the expected ranges.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of this compound have been observed (e.g., [M + H]+ at 243.13).

- Melting Points : Reported melting points range from 161-163°C, indicating purity and consistent crystalline forms.

Notes on Industrial Production

Although specific industrial production details are scarce, the general approach aligns with laboratory synthesis scaled up:

- Use of cost-effective reducing agents like sodium borohydride.

- Optimization of solvent systems and reaction times to maximize yield and purity.

- Potential use of continuous flow reactors or catalytic systems to improve efficiency.

化学反应分析

Types of Reactions

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: Further reduction can lead to the formation of hydrocarbons.

Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents.

Major Products

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated or nitrated aromatic compounds.

科学研究应用

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a model compound in stereochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biochemical pathways and exerting biological effects.

相似化合物的比较

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in polar solvents compared to unsubstituted hydrobenzoin. For example, 1,2-bis(4-methoxyphenyl)-1,2-ethanediol exhibits higher solubility in THF and DMSO .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may hinder reactions requiring planar transition states, such as pinacol rearrangements, but enhance stability in coordination complexes .

Reactivity in Organic Transformations

Pinacol Rearrangement

1,2-Diphenyl-1,2-ethanediol undergoes pinacol rearrangement to form benzil (1,2-diketone) under acidic or catalytic conditions. Substituted analogs like this compound are expected to show slower rearrangement due to steric hindrance from methyl groups. Metal-substituted aluminophosphate catalysts (e.g., Ti-APO) enhance reaction efficiency for unsubstituted hydrobenzoin, achieving >85% yields .

Deoxydehydration (DODH)

Rhenium-catalyzed DODH converts vicinal diols to alkenes. For example, (R,R)-1,2-diphenyl-1,2-ethanediol yields trans-stilbene, while (R,S)-isomers produce cis-stilbene . Substituted derivatives like the 4-methylphenyl analog may exhibit altered selectivity or reduced yields due to electronic effects.

生物活性

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol, commonly referred to as a hydroquinone derivative, is an organic compound with the molecular formula and a molecular weight of 394.5 g/mol. This compound features two hydroxyl groups attached to a central ethane backbone, which is further substituted with two phenyl groups and two 4-methylphenyl groups. Its unique structure allows it to exhibit diverse biological activities and applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its hydroxyl groups, which can engage in hydrogen bonding and participate in nucleophilic and electrophilic reactions. These interactions allow the compound to modulate various biochemical pathways by influencing enzyme activity and receptor interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound possess significant antioxidant properties. The hydroxyl groups can scavenge free radicals, thereby preventing oxidative stress in biological systems. Studies have shown that such compounds can protect cellular components from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The presence of multiple aromatic rings enhances its ability to penetrate bacterial membranes, leading to cell disruption. This activity has been explored in the context of developing new antimicrobial agents.

Anti-inflammatory Effects

There is evidence suggesting that this compound may exert anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for further research in inflammatory disease treatments.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry investigated the synthesis of various hydroquinone derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited potent anticancer activity through apoptosis induction in cancer cells .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant activity, researchers assessed the radical scavenging ability of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound showed significant scavenging activity comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Hydroquinone derivative | Antioxidant, antimicrobial |

| 1,2-Bis(4-methylphenyl)ethane-1,2-dione | Ketone | Precursor for diol synthesis |

| 1,2-Bis(4-methylphenyl)diazene | Azo compound | Potential for dye applications |

This table highlights how this compound stands out among similar compounds due to its unique combination of functional groups and biological activities.

常见问题

Q. What are the standard synthetic routes for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol?

The compound can be synthesized via hydrogenation of its diketone precursor, 1,2-Bis(4-methylphenyl)ethane-1,2-dione, using transition metal catalysts. For example, hydrogenation with Ru-based catalysts and sodium alkoxide in methanol at room temperature achieves high conversion rates (0.6 M substrate, 1 mol% catalyst, 3.5 eq CH3ONa) . Alternatively, vicinal diols like hydrobenzoin analogs are synthesized by reducing benzil derivatives with reductants like PPh3, yielding up to 95% under optimized conditions .

Q. How is the stereochemical purity of this diol characterized in academic studies?

Chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical. For example, chiral GC was used to analyze enantioselectivity in hydrogenation reactions of similar diols, though no enantioselectivity was observed with (S,S)-1,2-diphenyl-1,2-ethanediol ligands . 1H and 13C NMR in solution, combined with elemental analysis, confirm structural integrity and purity .

Q. What are the key reactivity patterns of this diol in organic transformations?

The diol undergoes pinacol rearrangement under acidic or catalytic conditions. For instance, metal-substituted molecular sieves catalyze the rearrangement of 1,2-diphenyl-1,2-ethanediol derivatives to ketones or aldehydes, monitored via GC and spectroscopy . Deoxydehydration (DODH) reactions using Mo or Re catalysts convert vicinal diols to alkenes, with yields influenced by reductants (e.g., PPh3 improves styrene yield to 90%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenyl groups influence catalytic performance?

Substituents on the aryl rings impact reaction selectivity and kinetics. In DODH reactions, bulky groups like 4-methylphenyl may slow down ketal formation (a side reaction observed with 1-phenyl-1,2-ethanediol), thereby improving alkene yields . Comparative studies with unsubstituted analogs (e.g., hydrobenzoin) reveal steric hindrance effects on reaction rates and pathways .

Q. What methodological approaches resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 76% vs. 90% styrene yields in DODH) arise from reductant choice and side reactions. Systematic optimization includes:

- Varying reductants (e.g., PPh3 vs. 3-octanol) .

- Adjusting solvent polarity to suppress ketalization .

- Screening catalysts (e.g., PtCl4·2H2O achieves 99% styrene yield) .

Q. How can enantioselective synthesis of this diol be achieved, and what challenges exist?

Enantioselective routes face challenges due to the diol's meso potential. Asymmetric hydrogenation of prochiral diketones using chiral ligands (e.g., (S,S)-1,2-diphenyl-1,2-ethanediol) has been tested, but low enantioselectivity was observed in hydrogenation of aromatic ketones . Alternative strategies include enzymatic dihydroxylation, as seen in styrene-to-diol conversions by naphthalene dioxygenase .

Q. What advanced spectroscopic techniques validate its coordination chemistry in metal complexes?

X-ray crystallography and IR spectroscopy are used to study metal-diol complexes. For example, Ag2O-mediated methylation of diols to ethers (e.g., dl-1,2-dimethoxyethane) confirms structural changes via IR (C-O stretching at 1060 cm⁻¹) and NMR (aromatic proton shifts) . Stability studies under oxidative conditions (e.g., with HNO3) reveal decomposition pathways .

Methodological Guidelines

- Synthesis Optimization : Prioritize Ru or Pt catalysts for hydrogenation, and use PPh3 as a reductant to minimize side reactions .

- Characterization : Combine NMR, GC, and elemental analysis for structural confirmation; employ chiral GC for stereochemical analysis .

- Reactivity Studies : Screen acidic (e.g., H2SO4) and catalytic (e.g., MoO3) conditions for rearrangements, and monitor via in situ spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。